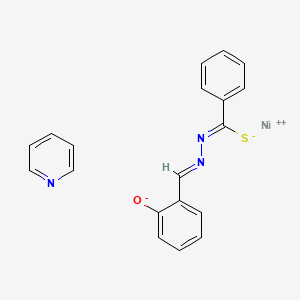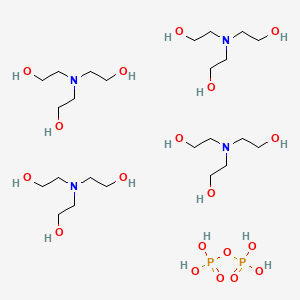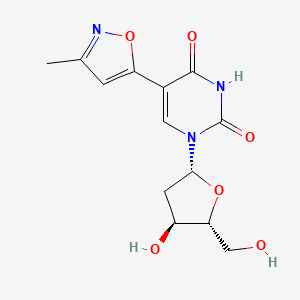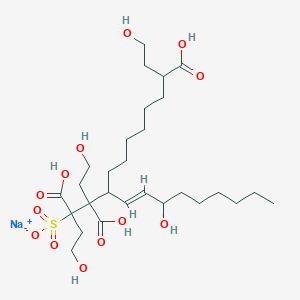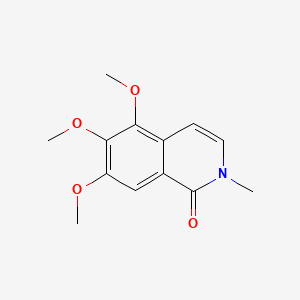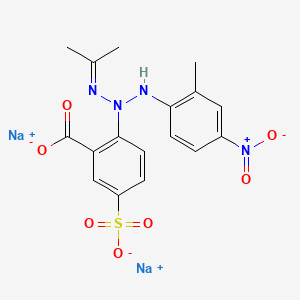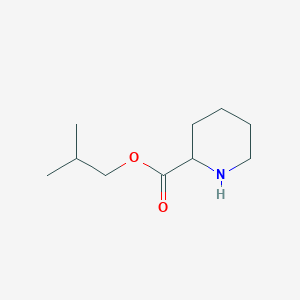
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and various functional groups that contribute to its unique properties.
Méthodes De Préparation
The synthesis of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and benzene rings.
Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl group at the desired position on the benzo[b]thiophene ring.
Functionalization with benzoylamino and diethylaminoethyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate amine derivatives react with the benzo[b]thiophene core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the functional groups attached to the benzo[b]thiophene core. Reagents such as halides and amines are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester include other benzo[b]thiophene derivatives with different functional groups. These compounds share a similar core structure but differ in their biological activities and applications. Some examples include:
Benzo[b]thiophene-3-carboxylic acid derivatives: These compounds have various substituents on the carboxylic acid group, leading to different chemical and biological properties.
Tetrahydrobenzo[b]thiophene derivatives: These compounds have additional hydrogen atoms on the benzo[b]thiophene ring, affecting their reactivity and stability.
Functionalized benzo[b]thiophenes: These compounds have different functional groups attached to the benzo[b]thiophene core, resulting in diverse applications in medicinal chemistry and materials science
Propriétés
Numéro CAS |
78033-89-3 |
|---|---|
Formule moléculaire |
C22H28N2O3S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-24(4-2)14-15-27-22(26)19-17-12-8-9-13-18(17)28-21(19)23-20(25)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3,(H,23,25) |
Clé InChI |
QASQUEXRFKOCTA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


